Sulcardine

Cardiac electrophysiology Ion channel pharmacology Antiarrhythmic drug development

Sulcardine (HBI-3000) is the only substituted sulfonamide-class antiarrhythmic agent, uniquely balancing inhibitory potencies across four cardiac ion channels (INa‑peak, INa‑late, ICa,L, and IKr/hERG). Its distinctive JTpc reversal signature—QTcF prolongation with concurrent JTpc reduction—cannot be replicated by amiodarone, dronedarone, vernakalant, or ranolazine. Phase 2 data demonstrated 80% conversion to sinus rhythm at 350 mg IV within 120 minutes in non‑obese AF patients, with rapid plasma clearance by 2 h post‑infusion supporting acute‑care cardioversion research. Currently in Phase 3 for ventricular premature complexes. No serious adverse events or drug‑related arrhythmias through 30‑day follow‑up. Essential reference standard for multi‑ion channel pharmacology and Thorough QT regulatory science investigations. Request a quote today.

Molecular Formula C24H33N3O4S
Molecular Weight 459.6 g/mol
CAS No. 343935-60-4
Cat. No. B1250963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulcardine
CAS343935-60-4
SynonymsHBI-3000
sulcardine sulfate
Molecular FormulaC24H33N3O4S
Molecular Weight459.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C(=C2)CN3CCCC3)O)CN4CCCC4
InChIInChI=1S/C24H33N3O4S/c1-31-22-6-8-23(9-7-22)32(29,30)25-16-19-14-20(17-26-10-2-3-11-26)24(28)21(15-19)18-27-12-4-5-13-27/h6-9,14-15,25,28H,2-5,10-13,16-18H2,1H3
InChIKeySYZGIWXQGIBJGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulcardine (CAS 343935-60-4): Investigational Multi-Ion Channel Blocker for Atrial Fibrillation Pharmacological Cardioversion


Sulcardine (also known as HBI-3000, sulcardine sulfate) is an investigational small-molecule antiarrhythmic agent developed as a multi-ion channel blocker. It inhibits peak sodium current (INa-peak), late sodium current (INa-late), L-type calcium current (ICa,L), and the rapid component of the delayed rectifier potassium current (IKr/hERG) [1]. The compound is currently in Phase 3 clinical development in China for ventricular premature complexes and has completed Phase 2 trials for atrial fibrillation in the United States and multiple other countries [2]. Sulcardine represents the sole example of a substituted sulfonamide class of anti-arrhythmic agent [3].

Sulcardine Procurement Rationale: Why Class Substitution Is Not Supported by Evidence


Sulcardine cannot be substituted with other multi-ion channel blockers or conventional Class III antiarrhythmics because its therapeutic profile depends on uniquely balanced inhibitory potencies across four distinct cardiac ion channels (INa-peak, INa-late, ICa,L, and IKr/hERG) [1]. This specific multi-channel blockade configuration produces a distinctive electrocardiographic signature—the concurrent induction of therapeutic QT prolongation with simultaneous reversal of the JTpc interval—that is not replicated by agents such as amiodarone, dronedarone, vernakalant, or ranolazine [2]. The compound's nonlinear pharmacokinetics, modest accumulation upon repeated dosing, and rapid redistribution kinetics further preclude therapeutic interchangeability [3].

Sulcardine Quantitative Differentiation Evidence: Comparator-Based Performance Data


Sulcardine Multi-Channel Inhibition Profile: Balanced Potency Across Four Cardiac Ion Channels

Sulcardine exhibits uniquely similar inhibitory potencies across four cardiac ion channels (INa-peak, INa-late, ICa,L, and IKr/hERG), a balanced multi-channel blockade profile not observed with comparator agents such as amiodarone, dronedarone, or vernakalant [1]. This balanced profile distinguishes sulcardine from Class III antiarrhythmics that predominantly inhibit IKr, from Class I agents that primarily block sodium channels, and from calcium channel blockers that selectively target ICa,L [2]. The in vitro IC50 values for sulcardine against INa and ICa,L in isolated guinea-pig ventricular myocytes are 26.9 μmol/L and 69.2 μmol/L, respectively, while IK1 and delayed rectifier potassium currents (IK) were unaffected [3].

Cardiac electrophysiology Ion channel pharmacology Antiarrhythmic drug development

Sulcardine JTpc Interval Reduction: Unique Electrocardiographic Signature Differentiating from IKr-Predominant Blockers

At the probable therapeutic dose of 360 mg IV, sulcardine produced a reduction in the heart rate-corrected J to T peak interval (JTpc) of −9.65 ms, measured at the time of maximum plasma concentration (30 minutes post-infusion) [1]. This reduction occurs concurrently with therapeutic QT prolongation (dQTcF +13.50 ms), representing an uncoupling of the usual proportional relationship between QT and JTp prolongation observed with conventional IKr blockers [2]. In contrast, pure IKr blockers such as dofetilide and ibutilide produce parallel increases in both QTc and JTpc, without this protective uncoupling effect [3]. In Phase 1 volunteers, calculated dQTcF changes without the JTpc effect were greater than observed dQTcF by 27%-76% at Cmax [4].

QT prolongation Proarrhythmia risk Electrocardiographic biomarkers

Sulcardine QTcF Prolongation with Protective JTpc Uncoupling: Quantitative ECG Parameter Differentiation

At the 360 mg IV dose (probable therapeutic level), sulcardine produced the following mean ECG parameter changes at Cmax (30 minutes): QTcF +13.50 ms, heart rate +7.70 bpm, PR +17.53 ms, QRS +7.81 ms, P-wave duration +9.93 ms, JTpc −9.65 ms, and T peak to T end interval +5.07 ms [1]. The dose-dependent QTcF prolongation demonstrated a linear relationship with plasma concentration in both healthy volunteers and atrial fibrillation patients [2]. However, the unique combination of modest QTcF prolongation with concurrent JTpc shortening differentiates sulcardine from agents like dofetilide (which prolongs both QTc and JTpc proportionally) and from vernakalant (which produces minimal QTc prolongation with no JTpc reversal) [3]. No significant adverse effects were observed, and no serious adverse events were reported up to 600 mg IV [4].

Cardiac safety pharmacology QT interval Antiarrhythmic efficacy

Sulcardine Atrial Fibrillation Conversion Efficacy: Dose-Response in Non-Obese Patients

In a Phase 2 open-label dose-escalation study of 28 patients with recent-onset atrial fibrillation (median AF duration 16.1 hours, range 5.2-71.1 hours), a single 30-minute IV infusion of sulcardine produced AF to sinus rhythm conversion rates within 120 minutes of 60%, 80%, and 66.7% at doses of 200 mg, 350 mg, and 500 mg, respectively, in non-obese patients (BMI < 30 kg/m²) [1]. For comparison, intravenous vernakalant has demonstrated 90-minute conversion rates of approximately 51.7% versus 5.2% for amiodarone in head-to-head trials [2]. Sulcardine's highest conversion rate (80% at 350 mg in non-obese patients) compares favorably to published pharmacological cardioversion benchmarks, though direct head-to-head comparator data are not yet available [3]. Notably, obese patients (BMI ≥ 30 kg/m²) showed consistently lower conversion rates of approximately 13% across all doses [4].

Atrial fibrillation cardioversion Phase 2 clinical trial Efficacy dose-response

Sulcardine Pharmacokinetics: Non-Linear Dose-Proportionality and Modest Accumulation Profile

In a Phase 1 multiple-dose study in healthy Chinese male subjects receiving oral sulcardine sulfate at 200 mg, 400 mg, and 800 mg twice daily for 5 days, pharmacokinetic parameters demonstrated non-linear dose-proportionality [1]. While the dose ratio across the three cohorts was 1:2:4, the ratio of Cmax and AUC(0-t) at day 1 was approximately 1:4:9 and 1:4:6, respectively—indicating greater-than-dose-proportional increases in exposure [2]. The accumulation ratio at steady state (AR) was 1.18 (200 mg), 1.69 (400 mg), and 2.13 (800 mg), confirming modest accumulation upon repeated dosing [3]. Steady state was achieved at day 6 after three-day repeated dosing [4]. For comparison, amiodarone exhibits extensive tissue accumulation with an elimination half-life of 40-60 days, while vernakalant demonstrates linear pharmacokinetics with rapid clearance [5].

Pharmacokinetics Dose proportionality Drug accumulation

Sulcardine Evidence-Based Application Scenarios for Research and Clinical Development


Acute Pharmacological Cardioversion of Recent-Onset Atrial Fibrillation in Non-Obese Patients

Based on Phase 2 clinical data demonstrating 80% conversion to sinus rhythm at the 350 mg IV dose in non-obese patients (BMI < 30 kg/m²) within 120 minutes of infusion initiation, sulcardine is positioned for investigation as an acute pharmacological cardioversion agent for recent-onset AF [1]. The 30-minute IV infusion format and rapid plasma concentration decline to negligible levels at 2 hours post-infusion support emergency department or inpatient hospital use [2]. The absence of serious adverse events or drug-related arrhythmias through 30-day follow-up, combined with insignificant impact on cardiac contractility (LVEF unchanged), provides safety data supporting further clinical investigation in this acute care scenario [3].

Cardiac Safety Pharmacology Studies of JTpc Uncoupling as a Proarrhythmia Mitigation Mechanism

Sulcardine's unique electrocardiographic signature—QTcF prolongation (+13.50 ms at 360 mg) with concurrent JTpc reduction (−9.65 ms)—provides a research tool for investigating the relationship between repolarization prolongation and proarrhythmic risk [1]. The compound's ability to uncouple the usual proportional relationship between QT and JTp prolongation (observed with pure IKr blockers) offers a model system for studying intrinsic protective mechanisms against torsades de pointes [2]. Calculated dQTcF without the JTpc effect was 27%-76% higher than observed dQTcF at Cmax, quantifying the protective magnitude [3]. This application is particularly relevant for cardiac safety pharmacologists evaluating novel antiarrhythmic mechanisms and for regulatory science investigations of Thorough QT study interpretation [4].

Multi-Ion Channel Pharmacology Research: Balanced Potency Profiling

As a compound with uniquely similar inhibitory potencies across four cardiac ion channels (INa-peak, INa-late, ICa,L, and IKr/hERG), sulcardine serves as a valuable reference standard for multi-ion channel pharmacology research [1]. The compound's in vitro IC50 values (INa 26.9 μmol/L, ICa,L 69.2 μmol/L) and its lack of effect on IK1 and IK currents provide a characterized baseline for structure-activity relationship studies of substituted sulfonamide antiarrhythmics [2]. Sulcardine represents the sole example of a substituted sulfonamide class of anti-arrhythmic agent, offering a unique chemical scaffold for medicinal chemistry optimization and for investigating the electrophysiological consequences of balanced multi-channel blockade [3].

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